2-Naphthol-1,3,4,5,6,7,8-d7 2-Naphthol-1,3,4,5,6,7,8-d7
Brand Name: Vulcanchem
CAS No.: 78832-54-9
VCID: VC0047701
InChI: InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
SMILES: C1=CC=C2C=C(C=CC2=C1)O
Molecular Formula: C10H8O
Molecular Weight: 151.21 g/mol

2-Naphthol-1,3,4,5,6,7,8-d7

CAS No.: 78832-54-9

Reference Standards

VCID: VC0047701

Molecular Formula: C10H8O

Molecular Weight: 151.21 g/mol

2-Naphthol-1,3,4,5,6,7,8-d7 - 78832-54-9

CAS No. 78832-54-9
Product Name 2-Naphthol-1,3,4,5,6,7,8-d7
Molecular Formula C10H8O
Molecular Weight 151.21 g/mol
IUPAC Name 1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol
Standard InChI InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
Standard InChIKey JWAZRIHNYRIHIV-GSNKEKJESA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H]
SMILES C1=CC=C2C=C(C=CC2=C1)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)O
Synonyms 2-Naphthalen-1,3,4,5,6,7,8-d7-ol; Naphthalen-1,3,4,5,6,7,8-d7-2-ol; 2-Naphthalenol-d7; 2-Hydroxynaphthalene-d7; Azogen Developer A-d7; Betanaphthol-d7; C.I. 37500-d7; C.I. Developer 5-d7; Developer A-d7; Developer AMS-d7; Developer BN-d7; Developer N
PubChem Compound 16213383
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator